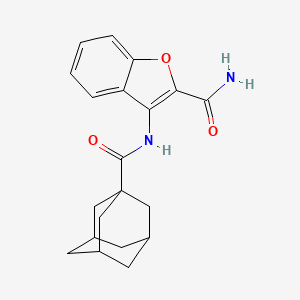
N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide, also known as BOP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BOP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 446.6 g/mol.
Mecanismo De Acción
N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide acts as a coupling reagent by activating carboxylic acids, thus facilitating peptide bond formation. It reacts with carboxylic acids to form a highly reactive intermediate, which then reacts with an amine to form a peptide bond. N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide has been shown to be highly effective in peptide synthesis, with high yields and purity.
Biochemical and Physiological Effects:
N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide has no known biochemical or physiological effects on its own. However, it has been shown to be highly effective in facilitating peptide bond formation, which has significant implications in the development of new drugs and bioactive compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide as a coupling reagent in peptide synthesis is its high efficiency and yield. It also produces peptides with high purity, which is important for many applications. However, N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide has some limitations, including its high cost and the need for careful handling due to its potential toxicity.
Direcciones Futuras
There are several future directions for the use of N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide in scientific research. One potential area is the development of new drugs for the treatment of diseases such as cancer, Alzheimer's disease, and diabetes. N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide can be used in the synthesis of bioactive compounds that have potential therapeutic effects. Another area of research is the optimization of the synthesis method for N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide, with the aim of reducing the cost and increasing the efficiency of the process. Additionally, further studies can be conducted to investigate the potential toxicity of N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide and to develop safer handling procedures.
Métodos De Síntesis
The synthesis of N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide involves the reaction of 2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxylic acid with benzhydrylamine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide as a product, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide has been extensively used in scientific research for its potential applications in various fields. It has been used as a coupling reagent in peptide synthesis, as well as in the synthesis of other bioactive compounds. N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide has also been used in the development of new drugs for the treatment of diseases such as cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
N-benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-20(23-12-11-18(15-23)24-13-14-27-21(24)26)22-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFXUVFBYJZFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2607554.png)







![N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2607568.png)
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2607569.png)

![3-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-6-piperidin-1-ylpyridazine](/img/structure/B2607572.png)
![1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2607573.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2607577.png)